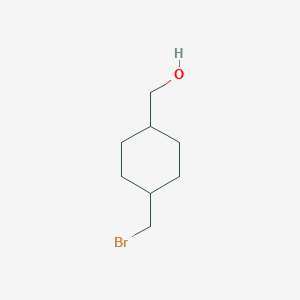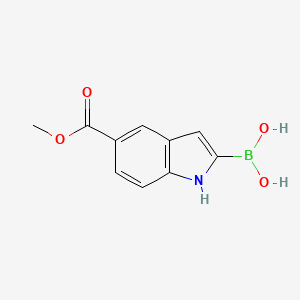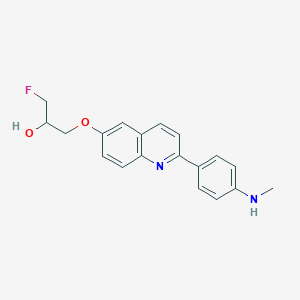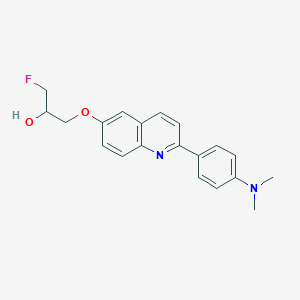
THK-5105
描述
THK-5105 is a compound developed for the selective detection of tau pathology in Alzheimer’s disease using positron emission tomography (PET). It is a fluorine-18 labeled arylquinoline derivative that binds to tau protein aggregates, which are a hallmark of Alzheimer’s disease .
准备方法
The preparation of THK-5105 involves nucleophilic radiofluorination. The synthetic route typically starts with the corresponding tosylated precursor, which undergoes nucleophilic substitution with fluorine-18 to yield the final product . This method is advantageous due to its operational simplicity and the ability to produce high specific activity tracers under mild conditions .
化学反应分析
THK-5105 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18. This reaction is typically carried out in the presence of a base and a phase transfer catalyst to facilitate the incorporation of the radioactive fluorine . The major product of this reaction is the fluorine-18 labeled this compound, which is used as a PET imaging agent .
科学研究应用
THK-5105 has significant applications in scientific research, particularly in the field of neuroimaging. It is used as a PET imaging agent to detect tau protein aggregates in the brain, which are associated with Alzheimer’s disease . This non-invasive imaging technique allows researchers to study the distribution and density of tau pathology in living subjects, providing valuable insights into the progression of Alzheimer’s disease and other tauopathies . Additionally, this compound can be used to evaluate the efficacy of therapeutic interventions targeting tau pathology .
作用机制
THK-5105 exerts its effects by binding selectively to tau protein aggregates in the brain. The compound has a high affinity for tau fibrils, allowing it to accumulate in regions with high tau pathology . The binding of this compound to tau aggregates can be visualized using PET imaging, providing a detailed map of tau distribution in the brain . This mechanism is crucial for the early diagnosis and monitoring of Alzheimer’s disease progression .
相似化合物的比较
Compared to these compounds, THK-5105 has shown higher binding affinity and selectivity for tau fibrils . THK-5117 and THK-5351 are similar in structure and function but differ in their binding properties and pharmacokinetics . PBB3 and T807 also target tau pathology but have different binding sites and affinities . The unique binding characteristics of this compound make it a promising candidate for tau imaging in Alzheimer’s disease research .
属性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXMTCPEPHEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3236638.png)
![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)
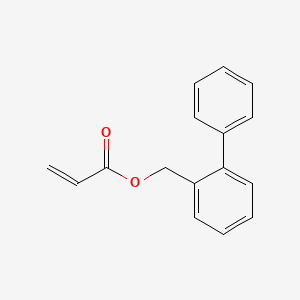
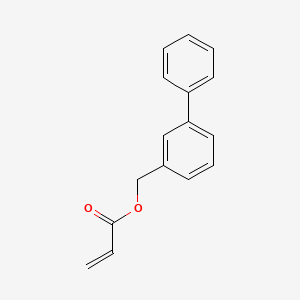

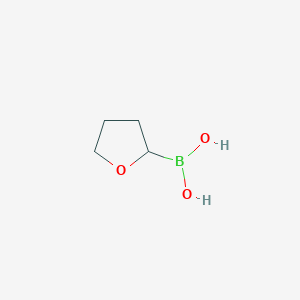
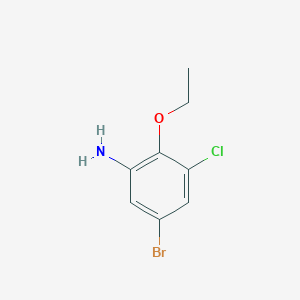
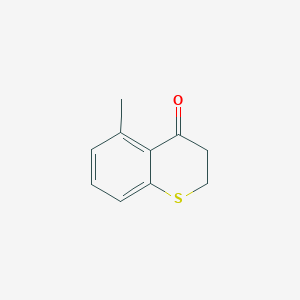
![tert-Butyl 4,4-difluoro-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3236684.png)
